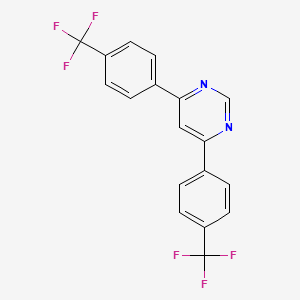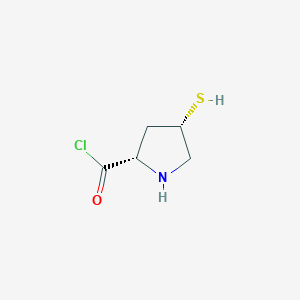
(4S)-4-Mercapto-L-proline chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4S)-4-Mercapto-L-proline chloride is a chemical compound with the molecular formula C5H9NO2S It is a derivative of L-proline, an amino acid, and contains a mercapto group (-SH) attached to the fourth carbon in the proline ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-Mercapto-L-proline chloride typically involves the introduction of a mercapto group into the proline structure. One common method is the thiolation of L-proline using thiolating agents such as thiourea or hydrogen sulfide under acidic conditions. The reaction is usually carried out in a solvent like methanol or ethanol, and the product is purified through crystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products. The use of automated systems and advanced purification techniques ensures high purity and yield.
化学反应分析
Types of Reactions
(4S)-4-Mercapto-L-proline chloride undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or iodine in the presence of a base can be used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia under mild conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids
Reduction: Thiols, reduced sulfur species
Substitution: Hydroxylated or aminated derivatives
科学研究应用
(4S)-4-Mercapto-L-proline chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for studying protein structure and function.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (4S)-4-Mercapto-L-proline chloride involves its interaction with biological molecules through its mercapto group. This group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity or alteration of protein function. The compound can also participate in redox reactions, affecting cellular redox balance and signaling pathways.
相似化合物的比较
Similar Compounds
L-Proline: The parent amino acid, lacking the mercapto group.
4-Hydroxy-L-proline: A hydroxylated derivative of L-proline.
4-Amino-L-proline: An aminated derivative of L-proline.
Uniqueness
(4S)-4-Mercapto-L-proline chloride is unique due to the presence of the mercapto group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable tool in research and potential therapeutic applications, distinguishing it from other proline derivatives.
属性
分子式 |
C5H8ClNOS |
|---|---|
分子量 |
165.64 g/mol |
IUPAC 名称 |
(2S,4S)-4-sulfanylpyrrolidine-2-carbonyl chloride |
InChI |
InChI=1S/C5H8ClNOS/c6-5(8)4-1-3(9)2-7-4/h3-4,7,9H,1-2H2/t3-,4-/m0/s1 |
InChI 键 |
STBLEHLOOWKTSU-IMJSIDKUSA-N |
手性 SMILES |
C1[C@@H](CN[C@@H]1C(=O)Cl)S |
规范 SMILES |
C1C(CNC1C(=O)Cl)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


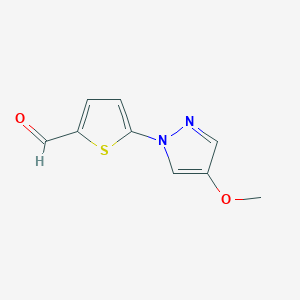
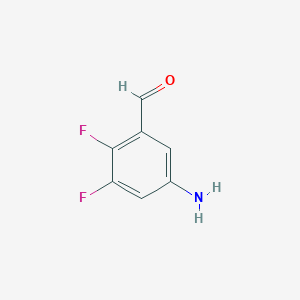
![Tert-butyl 5-bromospiro[indoline-3,3'-piperidine]-1'-carboxylate](/img/structure/B13088989.png)
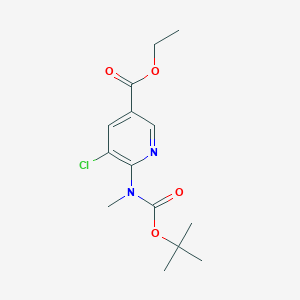
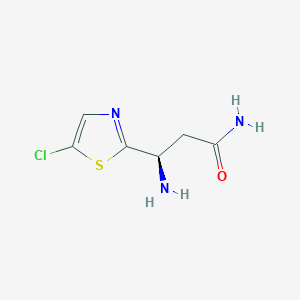
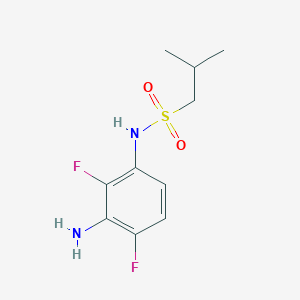
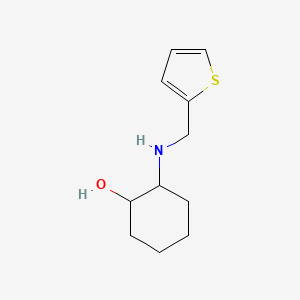
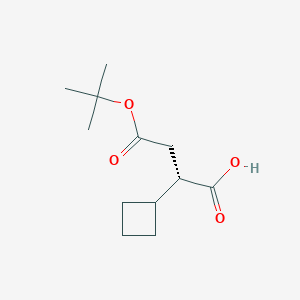
![1-Methoxy-2-[(2-methoxyphenyl)methylsulfonylmethyl]benzene](/img/structure/B13089015.png)
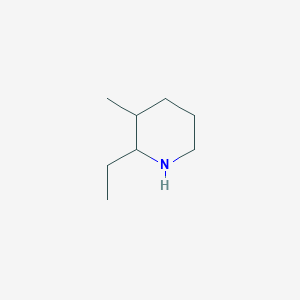
![(6-Methyl-3,6-dihydro-2H-[1,4]dioxino[2,3-c]pyrrol-5-yl)(phenyl)methanol](/img/structure/B13089024.png)
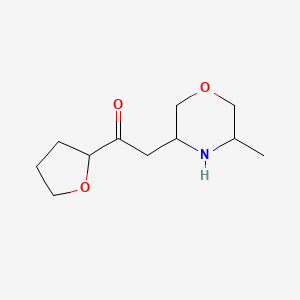
![1-(Pentan-3-yl)-1,8-diazaspiro[4.5]decane](/img/structure/B13089043.png)
